2,6-Dichlorobenzylideneacetone
Overview
Description
2,6-Dichlorobenzylideneacetone is a synthetic organic compound . It is also known by other names such as Ga 4-282 and 4-(2,6-Dichlorophenyl)-3-buten-2-one . The molecular formula of this compound is C10H8Cl2O and it has a molecular weight of 215.08 .
Molecular Structure Analysis
The molecular structure of 2,6-Dichlorobenzylideneacetone consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Unfortunately, the specific structural details such as bond lengths and angles are not provided in the available resources.Scientific Research Applications
1. Chemical Synthesis and Intermediate Applications
2,6-Dichlorobenzylideneacetone is an important intermediate in chemical synthesis. For example, Zhao Xing-ru (2005) researched the synthesis techniques of Methyl 2,3-dichlorobenzylideneacetylacete, which is a crucial intermediate for the drug felodipine. This study focused on finding an economical and proper synthetic method, exploring various catalystic methods at different temperatures and times (Zhao Xing-ru, 2005).
2. Olfactory System Research
Research has been conducted on the olfactory toxicity of substances related to 2,6-Dichlorobenzylideneacetone. For instance, a study by Deamer et al. (1994) on 2,6-Dichlorobenzonitrile (a related compound) demonstrated its toxic effects on the olfactory mucosa in mice through dermal exposure. This research provides insights into the potential olfactory system impacts of related chemicals, including 2,6-Dichlorobenzylideneacetone (Deamer, O'Callaghan, & Genter, 1994).
3. Organic Chemistry and Catalysis
2,6-Dichlorobenzylideneacetone is also relevant in organic chemistry and catalysis. Keasey et al. (1978) studied the NMR spectra of complexes with diisopropyldibenzylideneacetone, a similar compound, in solution. These studies contribute to understanding the behavior of such compounds in organic chemical reactions and their potential catalytic applications (Keasey, Mann, Yates, & Maitlis, 1978).
properties
IUPAC Name |
(E)-4-(2,6-dichlorophenyl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUBBGLIJLKARO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271365 | |
Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzylideneacetone | |
CAS RN |
55420-71-8, 41420-69-3 | |
Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55420-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041420693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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